

Solid-phase extraction protocol for 16-Hydroxypalmitoyl-CoA from biological samples

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Compound of Interest

Compound Name: 16-Hydroxypalmitoyl-CoA

Cat. No.: B15544873

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Application Notes and Protocols

Topic: Solid-Phase Extraction Protocol for **16-Hydroxypalmitoyl-CoA** from Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Hydroxypalmitoyl-CoA is an omega-hydroxylated long-chain acyl-coenzyme A that plays a role in various metabolic pathways, including fatty acid oxidation. Accurate quantification of this metabolite in biological samples is crucial for understanding its physiological and pathological significance. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices such as tissues and cells, prior to downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of **16-Hydroxypalmitoyl-CoA** from biological samples. The protocol is designed to ensure high recovery and purity of the analyte, making it suitable for sensitive and reproducible quantification.

Data Presentation

Quantitative data for the SPE protocol is summarized in the tables below. These values are representative and may vary depending on the specific biological matrix and laboratory

conditions.

Table 1: SPE Protocol Validation Parameters

Parameter	Value	Reference
Recovery Rate	70-80%	[1]
Intra-day Precision (RSD)	< 15%	[2]
Inter-day Precision (RSD)	< 15%	[2]
Limit of Detection (LOD)	0.1 - 1.0 ng/mL	[3]
Limit of Quantification (LOQ)	0.4 - 3.0 ng/mL	[3]

Table 2: Representative LC-MS/MS Parameters for **16-Hydroxypalmitoyl-CoA** Analysis

Parameter	Value
Parent Ion (M+H)+	m/z 1022.5
Fragment Ion 1	m/z 525.5 (Adenosine Diphosphate Fragment)
Fragment Ion 2 (Neutral Loss)	m/z 507.1 (Phosphopantetheine loss)
Collision Energy	20-40 eV
Retention Time	Variable (dependent on LC conditions)

Experimental Protocols

Sample Preparation and Homogenization

This protocol is designed for approximately 100 mg of tissue. All steps should be performed on ice to minimize enzymatic degradation.

- **Tissue Collection:** Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen. Store at -80°C until use.

- Homogenization Buffer Preparation: Prepare a solution of 100 mM potassium phosphate (KH_2PO_4) buffer, adjusted to pH 4.9.
- Homogenization:
 - In a pre-chilled glass homogenizer, add the frozen tissue (~100 mg).
 - Add 2 mL of ice-cold 100 mM KH_2PO_4 buffer (pH 4.9).
 - Homogenize thoroughly until no visible tissue fragments remain.
 - Add 1 mL of 2-propanol and continue to homogenize.
 - Add 5 mL of acetonitrile (ACN) and homogenize further to precipitate proteins and extract acyl-CoAs.^[4]
- Centrifugation:
 - Transfer the homogenate to a centrifuge tube.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

Reversed-Phase Solid-Phase Extraction (SPE) Protocol

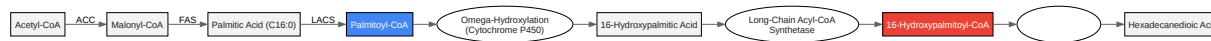
A reversed-phase (C18) SPE cartridge is recommended for the purification of **16-Hydroxypalmitoyl-CoA**, as its hydroxyl group imparts a degree of polarity that can be effectively managed with this stationary phase.

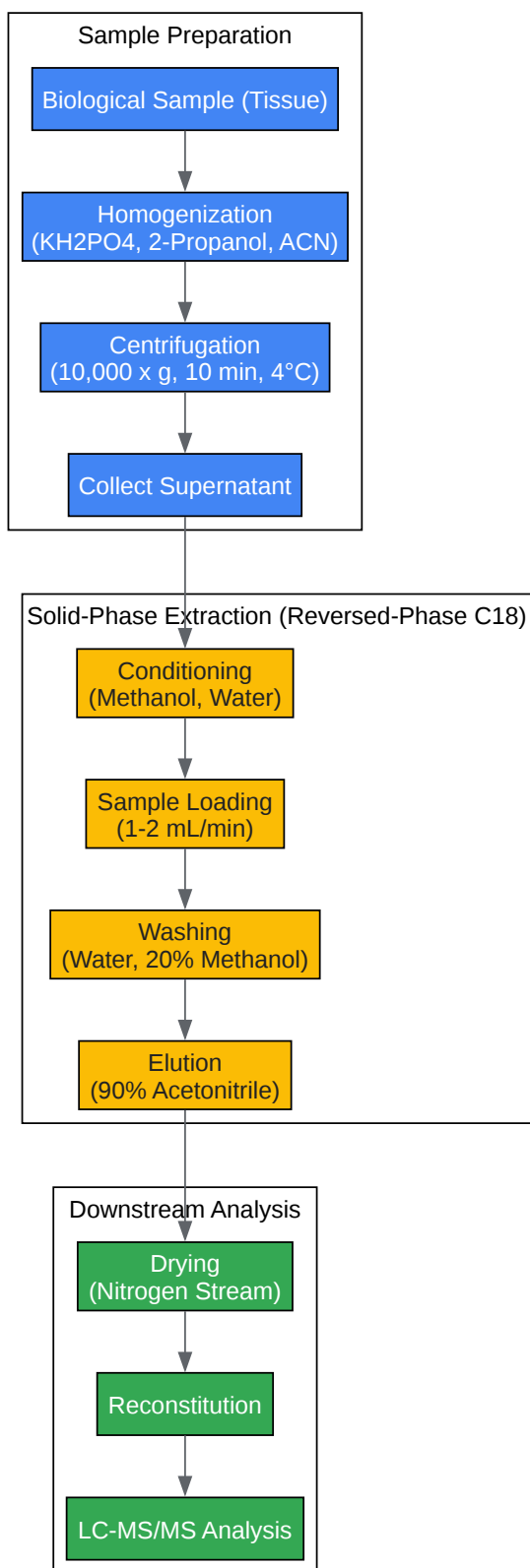
- Cartridge Conditioning:
 - Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg bed weight).
 - Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
- Sample Loading:

- Load the collected supernatant from the sample preparation step onto the conditioned C18 cartridge.
- Maintain a slow and steady flow rate of approximately 1-2 mL/minute to ensure optimal binding of the analyte to the sorbent.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove polar impurities.
 - Wash the cartridge with 5 mL of 20% methanol in water. This step is crucial for removing less hydrophobic lipids while retaining the more polar **16-Hydroxypalmitoyl-CoA**.
- Elution:
 - Elute the **16-Hydroxypalmitoyl-CoA** from the cartridge with 5 mL of 90% acetonitrile in water.
 - Collect the eluate in a clean collection tube.
- Drying and Reconstitution:
 - Dry the eluate under a gentle stream of nitrogen gas at room temperature.
 - Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Visualizations

Metabolic Pathway of 16-Hydroxypalmitoyl-CoA





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